2-amino-N-methanesulfonylpent-4-ynamide hydrochloride
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Overview
Description
2-amino-N-methanesulfonylpent-4-ynamide hydrochloride is a versatile chemical compound with a molecular weight of 226.7 g/mol. It is known for its unique reactivity and is widely used in various scientific research applications, including drug discovery, organic synthesis, and molecular biology studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride typically involves the reaction of an appropriate alkyne with a sulfonamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methanesulfonylpent-4-ynamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-amino-N-methanesulfonylpent-4-ynamide hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: Employed in molecular biology studies to investigate enzyme mechanisms and protein interactions.
Medicine: Utilized in drug discovery and development for its potential therapeutic properties.
Industry: Applied in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique reactivity allows it to form covalent bonds with target molecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
2-amino-N-methanesulfonylpent-4-ynamide hydrochloride can be compared with other similar compounds, such as:
Ynamides: These compounds have a carbon–carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group.
Sulfonamides: These compounds contain a sulfonamide group and are widely used in medicinal chemistry for their antibacterial properties.
The uniqueness of this compound lies in its combination of an alkyne and sulfonamide moiety, which imparts distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
2-amino-N-methylsulfonylpent-4-ynamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S.ClH/c1-3-4-5(7)6(9)8-12(2,10)11;/h1,5H,4,7H2,2H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMVMGLFMYXRPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C(CC#C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.